molecular formula C18H22N4O3S2 B6434608 N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 604747-98-0

N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B6434608
CAS No.: 604747-98-0
M. Wt: 406.5 g/mol
InChI Key: ZIAYMGFYROSMIE-UHFFFAOYSA-N
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Description

N-[5-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative characterized by:

  • A cyclohexanecarboxamide group at position 2 of the thiadiazole ring.
  • A sulfanyl (-S-) bridge at position 5, linking the thiadiazole core to a (2-methoxyphenyl)carbamoylmethyl substituent.

The 2-methoxy group on the phenyl ring introduces electron-donating effects, which may influence biological interactions .

Properties

IUPAC Name

N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-25-14-10-6-5-9-13(14)19-15(23)11-26-18-22-21-17(27-18)20-16(24)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAYMGFYROSMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C15H18N4O3S2
  • Molecular Weight : 366.5 g/mol
  • IUPAC Name : N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
  • Canonical SMILES : CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC

Antimicrobial Properties

Recent studies indicate that the compound exhibits promising antimicrobial activity , particularly against Mycobacterium tuberculosis (M. tuberculosis). A series of analogues derived from similar structures were synthesized and tested for their inhibitory effects on M. tuberculosis ketol-acid reductoisomerase (KARI). The most potent compounds demonstrated a Ki value of 2.02 mM and a minimum inhibitory concentration (MIC) as low as 1 mM against the pathogen .

Table 1: Antimicrobial Activity of Analogues

CompoundKi Value (mM)MIC (mM)Protection Index
5b2.020.78110.2
5c5.480.7892.9
6c4.720.7887.4

These findings suggest that the compound's structural features contribute to its effectiveness against tuberculosis, with a favorable protection index indicating low cytotoxicity compared to its antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, research has shown that compounds structurally related to this compound may possess anticancer activity. The mechanism typically involves the inhibition of specific cancer cell proliferation pathways and induction of apoptosis in malignant cells.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Receptor Binding : It can bind to receptors on cell surfaces, modulating signaling pathways that lead to growth inhibition or cell death.

Case Studies and Research Findings

  • Study on Tuberculosis Inhibition :
    • A study focused on the inhibition of M. tuberculosis KARI demonstrated that compounds derived from similar structures could effectively reduce bacterial growth in infected macrophages by up to 2.5-fold compared to standard treatments like isoniazid .
  • Cytotoxicity Assessment :
    • An MTT assay was conducted to evaluate the cytotoxic effects of several analogues on human embryonic kidney (HEK) cells, revealing that several compounds maintained a high protective index while exhibiting significant antimicrobial activity .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

Key structural analogs differ in substituent positions, electronic properties, and linker groups:

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Biological Activity (If Reported)
Target Compound 1,3,4-Thiadiazole Cyclohexanecarboxamide -S-CH2-C(=O)-NH-(2-methoxyphenyl) N/A (Hypothetical)
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide 1,3,4-Thiadiazole Cyclohexanecarboxamide -S-CH2-(4-fluorophenyl) N/A (Structural analog)
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide 1,3,4-Oxadiazole Cyclohexylcarboxamide 4-Chloro-2-phenoxyphenyl Anticancer (IC50 not specified)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole (bis-thiadiazole) 4-Methylphenyl -S-CH2-S- linked to another thiadiazole Anticancer (IC50 = 1.61–1.98 μg/mL)

Key Observations :

  • Position 5 : The carbamoylmethylsulfanyl linker in the target compound introduces hydrogen-bonding capability, unlike simpler methylsulfanyl groups in .
  • Phenyl Ring Substituents: The 2-methoxy group (target) vs. 4-fluoro () or 4-chloro-phenoxy () alters electronic effects. Methoxy is electron-donating, which may stabilize charge-transfer interactions in biological systems .

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